molecular formula C11H10FN3O4S B11310326 N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11310326
M. Wt: 299.28 g/mol
InChI Key: LEMKIENZHRTKEJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, a methyl group, and a sulfonamide group attached to a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with a sulfonamide derivative under acidic or basic conditions to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

Scientific Research Applications

N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyrimidine-5-sulfonamide
  • N-(4-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
  • N-(4-bromophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Uniqueness

N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its biological applications .

Properties

Molecular Formula

C11H10FN3O4S

Molecular Weight

299.28 g/mol

IUPAC Name

N-(4-fluorophenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C11H10FN3O4S/c1-6-9(10(16)14-11(17)13-6)20(18,19)15-8-4-2-7(12)3-5-8/h2-5,15H,1H3,(H2,13,14,16,17)

InChI Key

LEMKIENZHRTKEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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